molecular formula C17H17F2NO3 B278368 N-[2-(difluoromethoxy)phenyl]-3-propoxybenzamide

N-[2-(difluoromethoxy)phenyl]-3-propoxybenzamide

Cat. No. B278368
M. Wt: 321.32 g/mol
InChI Key: JMCKPMJVAWYGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)phenyl]-3-propoxybenzamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed for the treatment of cancer. It belongs to a class of drugs called B-cell lymphoma 2 (BCL-2) inhibitors, which target the BCL-2 protein that plays a key role in preventing apoptosis or programmed cell death in cancer cells.

Mechanism of Action

N-[2-(difluoromethoxy)phenyl]-3-propoxybenzamide selectively binds to the BH3 domain of the BCL-2 protein, thereby blocking its anti-apoptotic function and promoting apoptosis in cancer cells. This leads to the activation of the caspase cascade, which ultimately results in cell death. N-[2-(difluoromethoxy)phenyl]-3-propoxybenzamide has been shown to be highly specific for BCL-2 and does not affect other anti-apoptotic proteins, such as BCL-XL.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-3-propoxybenzamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to reduce tumor burden and improve survival in animal models of CLL, AML, and NHL. In clinical trials, N-[2-(difluoromethoxy)phenyl]-3-propoxybenzamide has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL and AML.

Advantages and Limitations for Lab Experiments

N-[2-(difluoromethoxy)phenyl]-3-propoxybenzamide has several advantages for lab experiments, including its high specificity for BCL-2 and its ability to induce apoptosis in cancer cells. However, it also has some limitations, such as its low solubility and stability, which can affect its efficacy and bioavailability. Additionally, N-[2-(difluoromethoxy)phenyl]-3-propoxybenzamide may not be effective in all types of cancer, and resistance to the drug can develop over time.

Future Directions

There are several future directions for the development of N-[2-(difluoromethoxy)phenyl]-3-propoxybenzamide and other BCL-2 inhibitors. These include the identification of biomarkers that can predict response to the drug, the development of combination therapies that can enhance its efficacy, and the exploration of its potential in other types of cancer. Additionally, the optimization of the synthesis method and the improvement of its pharmacokinetic properties could lead to the development of more potent and effective BCL-2 inhibitors.

Synthesis Methods

The synthesis of N-[2-(difluoromethoxy)phenyl]-3-propoxybenzamide involves several steps, starting with the reaction of 3-propoxybenzamide with 2,3-difluoroanisole in the presence of a base to form the intermediate product. This is followed by the reduction of the intermediate with borane-dimethyl sulfide complex to give the final product, N-[2-(difluoromethoxy)phenyl]-3-propoxybenzamide. The overall yield of the synthesis is around 10%.

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]-3-propoxybenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL). It has shown promising results in inducing apoptosis in cancer cells that overexpress the BCL-2 protein, which is often associated with resistance to chemotherapy and poor prognosis.

properties

Product Name

N-[2-(difluoromethoxy)phenyl]-3-propoxybenzamide

Molecular Formula

C17H17F2NO3

Molecular Weight

321.32 g/mol

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-3-propoxybenzamide

InChI

InChI=1S/C17H17F2NO3/c1-2-10-22-13-7-5-6-12(11-13)16(21)20-14-8-3-4-9-15(14)23-17(18)19/h3-9,11,17H,2,10H2,1H3,(H,20,21)

InChI Key

JMCKPMJVAWYGHL-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OC(F)F

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OC(F)F

Origin of Product

United States

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